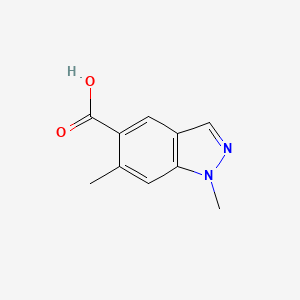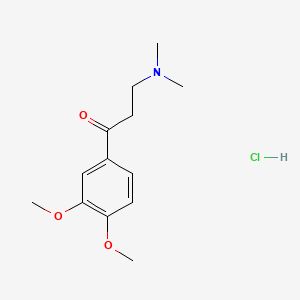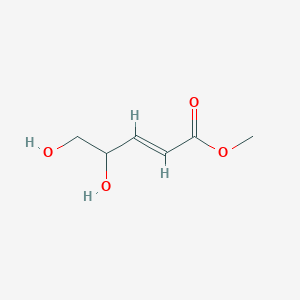
Methyl (E)-4,5-Dihydroxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4,5-Dihydroxypent-2-enoate is a chemical compound characterized by its molecular structure, which includes a methyl group attached to a dihydroxylated pent-2-enoic acid
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of (E)-4,5-dihydroxypent-2-enoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. This involves controlling reaction conditions such as temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl (E)-4,5-Dihydroxypent-2-enoate is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties or as a precursor in drug synthesis. Industry: The compound can be utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (E)-4,5-Dihydroxypent-2-enoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl (Z)-4,5-Dihydroxypent-2-enoate
Methyl 4,5-Dihydroxyhex-2-enoate
Methyl 3,4-Dihydroxypentanoate
Uniqueness: Methyl (E)-4,5-Dihydroxypent-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of two hydroxyl groups on the pent-2-enoic acid backbone. This configuration can influence its reactivity and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl (E)-4,5-dihydroxypent-2-enoate |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h2-3,5,7-8H,4H2,1H3/b3-2+ |
Clave InChI |
NEIOXAVHFBRGFA-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C(CO)O |
SMILES canónico |
COC(=O)C=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)


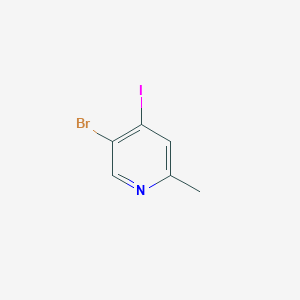

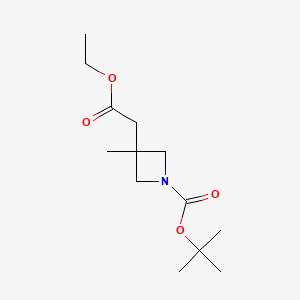
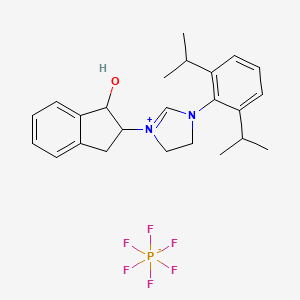
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
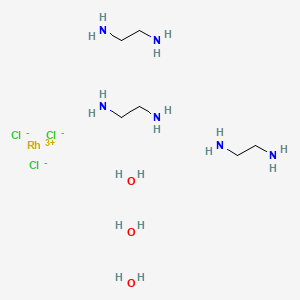
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
